molecular formula C28H22Cl3N3O5 B8075271 Cilofexor CAS No. 2163097-55-8

Cilofexor

Katalognummer B8075271
CAS-Nummer: 2163097-55-8
Molekulargewicht: 586.8 g/mol
InChI-Schlüssel: KZSKGLFYQAYZCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cilofexor, also known as GS-9674, is a nonsteroidal farnesoid X receptor (FXR) agonist . It is currently in clinical trials for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .


Molecular Structure Analysis

This compound has the chemical formula C28H22Cl3N3O5 . Its molecular weight is 586.85 g/mol . The compound belongs to the class of organic compounds known as phenylazetidines, which are polycyclic aromatic compounds containing a phenyl ring substituted with an azetidine ring .

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics and Safety in Healthy Volunteers : Cilofexor's pharmacokinetics, pharmacodynamics, safety, and tolerability were evaluated in healthy participants. The study found this compound to be generally well-tolerated, with headache being the most frequently observed treatment-emergent adverse event. This study supported further evaluations of this compound in patients with NASH and PSC (Younis et al., 2022).

  • Effectiveness in Primary Sclerosing Cholangitis : A phase II study tested the efficacy of this compound in patients with large-duct PSC. The study demonstrated dose-dependent reductions in liver biochemistry, suggesting significant improvements in liver biochemistries and markers of cholestasis in patients with PSC (Trauner et al., 2019).

  • Comparison with Obeticholic Acid : this compound, like obeticholic acid, is a potent FXR agonist. However, it differs as a non-steroidal small molecule. This distinction is important for its therapeutic application and side effect profile (Hoofnagle, 2020).

  • Effects on Portal Hypertension and Liver Fibrosis : A study on rats with non-alcoholic steatohepatitis (NASH) showed that this compound reduced portal hypertension and liver fibrosis. This suggests its potential therapeutic benefits in similar human liver conditions (Schwabl et al., 2021).

  • Safety and Efficacy in NASH : A response to a letter critiquing a study on this compound's safety and efficacy in NASH patients provided additional insights. It highlighted the dose-dependent improvements in GGT and hepatic fat observed in patients treated with this compound (Patel, Chung, & Myers, 2020).

  • Pharmacokinetics in Renal Impairment : A study examining the pharmacokinetics of this compound in participants with severe renal impairment showed that this compound exposure was not significantly affected by renal impairment, indicating no need for dosage adjustment in these patients (Weber et al., 2023).

Wirkmechanismus

Cilofexor acts as an agonist of the farnesoid X receptor (FXR) . In rat models and human clinical trials of NASH, it has been shown to reduce fibrosis and steatosis . In human clinical trials of PSC, it improved cholestasis and reduced markers of liver injury .

Safety and Hazards

Cilofexor is currently under investigation in clinical trials, and its safety profile is still being evaluated .

Zukünftige Richtungen

Cilofexor is currently being evaluated in a Phase 3 trial, the largest placebo-controlled trial in PSC to date . This will allow for a robust evaluation of the efficacy and safety of this compound in noncirrhotic patients with large-duct PSC . It is also under development for the treatment of compensated cirrhosis .

Eigenschaften

IUPAC Name

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSKGLFYQAYZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1418274-28-8
Record name Cilofexor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilofexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CILOFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilofexor
Reactant of Route 2
Cilofexor
Reactant of Route 3
Cilofexor
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cilofexor
Reactant of Route 5
Reactant of Route 5
Cilofexor
Reactant of Route 6
Cilofexor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.